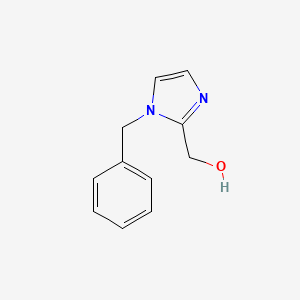

(1-Benzyl-1H-imidazol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKRGDBBXWNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309838 | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5376-10-3 | |

| Record name | 5376-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol

This technical guide provides a comprehensive overview of a primary synthetic pathway for (1-benzyl-1H-imidazol-2-yl)methanol, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is detailed as a three-step process, beginning with the N-benzylation of imidazole, proceeding through a formylation at the C2 position, and concluding with the reduction of the formyl group to the target primary alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow.

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data Highlights |

| Imidazole | C₃H₄N₂ | 68.08 | White to pale yellow crystalline solid | 89-91 | 256 | ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 7.6 (s, 1H), 7.0 (s, 2H) |

| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | White to cream crystalline powder | 68-71[1] | 310[1] | ¹³C NMR (CDCl₃): δ 137.5, 129.2, 128.8, 128.2, 127.9, 121.8, 50.4 |

| 1-Benzyl-1H-imidazole-2-carbaldehyde | C₁₁H₁₀N₂O | 186.21 | Not widely reported | Not widely reported | 384.2 at 760 mmHg[2] | ¹H NMR (CDCl₃): δ 9.8 (s, 1H), 7.4-7.2 (m, 7H), 5.6 (s, 2H) |

| This compound | C₁₁H₁₂N₂O | 188.23 | Solid | Not widely reported | Not widely reported | InChIKey: SGIKRGDBBXWNRI-UHFFFAOYSA-N |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of 1-Benzyl-1H-imidazole

This step involves the N-alkylation of imidazole with a benzyl halide. Two common methods are presented.

Method A: Using Sodium Hydride in Tetrahydrofuran (THF)

This method employs a strong base and is often faster and can be performed at lower temperatures.[3]

-

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide or Benzyl chloride[4]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C (using an ice bath).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which the evolution of hydrogen gas should be observed.[3]

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) or benzyl chloride (1.1 equivalents) dropwise.[3][4]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

-

Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[3]

-

Partition the mixture between water and diethyl ether or ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

-

Purification: The crude 1-benzyl-1H-imidazole can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by vacuum distillation.[4]

Method B: Using Potassium Carbonate in Acetonitrile

This is a widely used and relatively mild procedure for N-alkylation.[4]

-

Materials:

-

Imidazole

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of imidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

-

Add benzyl chloride (1.05 equivalents) to the suspension.[4]

-

Heat the reaction mixture to 70°C with vigorous stirring.[4]

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any unreacted imidazole.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-imidazole.[4]

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde

The formylation of the C2 position of the imidazole ring can be achieved via the Vilsmeier-Haack reaction. This reaction is suitable for electron-rich heteroaromatic compounds.[5][6][7]

-

Materials:

-

1-Benzyl-1H-imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O) or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Generalized):

-

In a flask under an inert atmosphere, cool anhydrous DMF to 0°C.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0°C, to form the Vilsmeier reagent.

-

Stir the mixture at 0°C for a short period.

-

Add a solution of 1-benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.[5]

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from room temperature to 80°C for several hours, monitoring by TLC.[5]

-

After completion, cool the reaction mixture to 0°C and neutralize by the slow addition of an aqueous solution of sodium acetate.[5]

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.[5]

-

-

Purification: The crude 1-benzyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde to a primary alcohol using sodium borohydride.

-

Materials:

-

1-Benzyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Generalized):

-

Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.2 - 1.5 equivalents) portion-wise, keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of deionized water at 0°C.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The product can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

References

- 1. rsc.org [rsc.org]

- 2. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic organic compound featuring a core imidazole ring substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with imidazole derivatives. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound. Due to the limited availability of published data for this specific molecule, this guide also includes inferred properties and detailed experimental protocols for its synthesis based on established methodologies for analogous compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The information presented below is a combination of available data and estimated properties based on structurally related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₂N₂O | [Calculated] |

| Molecular Weight | 188.23 g/mol | [Calculated][1] |

| CAS Number | 5376-10-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | Data for the isomeric 1-Benzyl-5-hydroxymethyl-1H-imidazole is reported as 125-128 °C. |

| Boiling Point | Not available | Likely high due to the presence of polar functional groups. |

| Solubility | Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. | Inferred from related imidazole derivatives. |

| pKa | Not available | The imidazole ring is basic. The pKa of the conjugate acid is expected to be in the range of 5-7. |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source/Comment |

| ¹H NMR | Not available | Expected signals: aromatic protons of the benzyl group (~7.2-7.4 ppm), benzylic CH₂ (~5.3 ppm), hydroxymethyl CH₂ (~4.6 ppm), imidazole ring protons (~7.0-7.1 ppm), and hydroxyl proton (variable). |

| ¹³C NMR | Not available | Expected signals: aromatic carbons, benzylic carbon, hydroxymethyl carbon, and imidazole ring carbons. |

| FT-IR (cm⁻¹) | Not available | Expected characteristic peaks: O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹), C=N and C=C stretches of the imidazole and benzene rings (~1450-1600 cm⁻¹), and C-O stretch (~1000-1200 cm⁻¹). |

| Mass Spec (m/z) | Not available | Expected [M+H]⁺ at approximately 189.10. |

Synthesis and Reactivity

2.1. Proposed Synthetic Pathway

A likely synthetic route is the N-benzylation of 2-imidazolecarboxaldehyde followed by the reduction of the aldehyde to the corresponding alcohol. An alternative is the N-benzylation of imidazole followed by lithiation at the C2 position and subsequent reaction with formaldehyde.

2.2. Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

Imidazole Ring: The imidazole nucleus is aromatic and possesses both basic and weakly acidic properties. The lone pair on the N3 nitrogen makes it a good nucleophile and a ligand for metal coordination.

-

Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.

-

Benzyl Group: The benzyl group is generally stable but can be cleaved under certain reductive or oxidative conditions.

Experimental Protocols

The following are detailed experimental protocols for the plausible synthesis of this compound based on established chemical transformations of similar molecules.

3.1. Synthesis of 1-Benzyl-1H-imidazole (Intermediate)

This procedure is adapted from standard N-alkylation methods for imidazoles.

Materials:

-

Imidazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-benzyl-1H-imidazole. Further purification can be achieved by column chromatography or distillation.

3.2. Synthesis of this compound via C2-Lithiation and Hydroxymethylation

This protocol is based on the known reactivity of N-substituted imidazoles.

Materials:

-

1-Benzyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete lithiation.

-

Add freshly dried paraformaldehyde (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Applications and Future Directions

Imidazole-containing compounds are prevalent in a vast number of pharmaceuticals and bioactive molecules. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. Future research could focus on the synthesis and biological evaluation of derivatives of this compound, targeting areas such as oncology, infectious diseases, and inflammatory conditions.

Safety Information

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed and may cause eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry. Although detailed characterization data is sparse in the current literature, its synthesis is achievable through established methodologies. This guide provides a framework for its preparation and an overview of its expected chemical properties, which will be valuable for researchers working with this and related imidazole derivatives. Further studies are warranted to fully elucidate the physicochemical and biological properties of this compound.

References

An In-depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (1-Benzyl-1H-imidazol-2-yl)methanol, CAS number 5376-10-3. The information is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While this guide aims to be thorough, it is important to note that publicly available information on the specific biological activity and detailed experimental use of this compound is limited. The experimental protocols provided are based on established methods for analogous compounds and should be adapted and optimized as necessary.

Chemical and Physical Properties

This compound is a substituted imidazole derivative. The benzyl group at the N1 position and the methanol group at the C2 position provide a scaffold for further chemical modifications, making it a potentially interesting building block in medicinal chemistry.

| Property | Value | Citation(s) |

| CAS Number | 5376-10-3 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Melting Point | 89.0 - 92.0 °C | |

| Appearance | Solid | |

| Purity | Typically available at ≥95% or ≥97% | [1] |

| InChI | 1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |

| SMILES | OCc1nccn1Cc2ccccc2 |

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis

-

N-Benzylation of Imidazole-2-carboxaldehyde: This step introduces the benzyl group onto the imidazole ring.

-

Reduction of the Aldehyde: The formyl group at the C2 position is then reduced to the corresponding primary alcohol.

Below is a detailed, proposed experimental protocol based on general methods for these transformations.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde

-

Materials: Imidazole-2-carboxaldehyde, Sodium hydride (NaH) 60% dispersion in mineral oil, Anhydrous N,N-Dimethylformamide (DMF), Benzyl bromide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole-2-carboxaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Materials: 1-Benzyl-1H-imidazole-2-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1-Benzyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Biological and Pharmacological Relevance

While direct biological data for this compound is scarce in peer-reviewed literature, the broader class of imidazole-containing compounds is of significant interest in drug discovery. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.

Furthermore, derivatives of the core (1-Benzyl-1H-imidazol-2-yl) structure have shown specific biological activities:

-

Melanocortin 1 Receptor (MC1R) Agonists: N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as agonists for the MC1R, which plays a crucial role in skin pigmentation and inflammation.

-

TGR5 Agonists: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been developed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.

These findings suggest that the (1-Benzyl-1H-imidazol-2-yl) scaffold is a viable starting point for the development of novel therapeutic agents. The parent alcohol, this compound, could serve as a key intermediate for the synthesis of more complex and potent drug candidates.

Future Research Directions

The lack of extensive biological data on this compound presents an opportunity for further investigation. Key areas for future research include:

-

Biological Screening: A broad biological screening of the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays would be valuable to identify potential therapeutic applications.

-

Derivatization: The hydroxyl group of the methanol moiety provides a convenient handle for chemical modification to create a library of derivatives for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Profiling: Should any promising biological activity be identified, an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in the drug development process.

Conclusion

This compound is a chemical compound with a well-defined structure and physicochemical properties. While its specific biological role is not yet well-documented, its structural similarity to other biologically active imidazole derivatives, and the demonstrated activity of its own derivatives, highlight its potential as a valuable scaffold in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the untapped potential of this compound in their respective fields.

References

An In-depth Technical Guide on the Physical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the known and extrapolated physical properties of the heterocyclic compound (1-Benzyl-1H-imidazol-2-yl)methanol. Given the limited availability of direct experimental data for this specific molecule, this guide combines foundational information with data from closely related analogues to offer a comprehensive profile for research and development purposes.

Core Molecular Attributes

This compound, with the CAS Number 5376-10-3, is a substituted imidazole. The core structure consists of a five-membered aromatic imidazole ring, which is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The key substitutions are a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. These modifications influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which in turn dictate its physical and biological characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 188.23 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| CAS Number | 5376-10-3 | --INVALID-LINK-- |

Comparative Physicochemical Data

| Property | This compound | 1-Benzyl-2-methyl-1H-imidazole (Analogue) | 1-Benzylimidazole (Analogue) |

| Melting Point | Not available | 57 °C[1] | 68-70 °C[2] |

| Boiling Point | Not available | 125-127 °C / 3 mmHg[1] | 310 °C[2] |

| pKa | Not available | 7.54 (Predicted)[3] | 6.7[2] |

| Water Solubility | Not available | Insoluble[3] | Insoluble |

Data for analogues is provided for estimation purposes.

Solubility Profile

While specific solubility data for this compound is not published, a qualitative assessment can be made based on its structure and data from analogues. The benzyl group imparts significant nonpolar character, while the imidazole ring and the hydroxymethyl group introduce polarity and hydrogen bonding capabilities.

-

Water : Expected to have limited solubility, similar to its analogues.[3][4]

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) : Expected to be soluble, a common characteristic for N-benzylimidazole derivatives.[4]

-

Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane) : Expected to be soluble.[4]

-

Apolar Organic Solvents (e.g., Hexanes) : Likely to have lower solubility.

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound is not currently available in public spectral databases. The following are predicted key spectral features based on its structure and data from similar compounds.

-

¹H NMR : Expected signals would include aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), protons of the imidazole ring, a singlet for the benzylic methylene protons (CH₂), and a signal for the hydroxymethyl protons (CH₂OH), along with a broad singlet for the hydroxyl proton.

-

¹³C NMR : Expected signals would include aromatic carbons, carbons of the imidazole ring, the benzylic methylene carbon, and the hydroxymethyl carbon.

-

IR Spectroscopy : Key vibrational bands would be expected for O-H stretching (from the hydroxyl group, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole and benzene rings (~1400-1600 cm⁻¹), and C-O stretching.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar imidazole derivatives.[5][6][7][8]

5.1. Synthesis: N-Alkylation of 2-Hydroxymethylimidazole

A common route for the synthesis of N-substituted imidazoles is the alkylation of the corresponding imidazole precursor.

-

Materials : 2-Hydroxymethylimidazole, Benzyl chloride, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., Argon), add 2-hydroxymethylimidazole portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

5.2. Determination of Melting Point

-

Apparatus : Capillary melting point apparatus.

-

Procedure :

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.[5]

-

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus : NMR spectrometer (e.g., 300 or 500 MHz).

-

Procedure :

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[9][10]

-

5.4. Infrared (IR) Spectroscopy

-

Apparatus : FTIR spectrometer.

-

Procedure :

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).[6]

-

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted imidazole like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. 1-Benzyl-2-methyl-1H-imidazole CAS#: 13750-62-4 [m.chemicalbook.com]

- 2. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 4. This compound|5376-10-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. banglajol.info [banglajol.info]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rsc.org [rsc.org]

- 10. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (1-Benzyl-1H-imidazol-2-yl)methanol. This compound belongs to the imidazole class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Physicochemical Properties and Identifiers

This compound is a solid organic compound.[1] Its core structure consists of an imidazole ring substituted with a benzyl group at one nitrogen atom and a hydroxymethyl group at a carbon atom. The key quantitative data and identifiers for this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| CAS Number | 5376-10-3 | [1][2] |

| MDL Number | MFCD00174260 | [1][2] |

| InChI Key | SGIKRGDBBXWNRI-UHFFFAOYSA-N | [1] |

| SMILES String | OCc1nccn1Cc2ccccc2 | [1] |

| Physical Form | Solid | [1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a general synthetic strategy can be inferred from standard organic chemistry principles and published methods for related imidazole and benzimidazole derivatives.

General Synthetic Approach:

The synthesis would likely involve a two-step process:

-

N-Benzylation of an Imidazole Precursor: The synthesis would start with a suitable imidazole precursor, such as 2-imidazolecarboxaldehyde or a protected version of (1H-imidazol-2-yl)methanol. The nitrogen at the 1-position of the imidazole ring would be alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

-

Formation or Unveiling of the Methanol Group:

-

If starting with 2-imidazolecarboxaldehyde, the N-benzylated intermediate would then undergo a reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).

-

If a protected alcohol was used initially, this step would involve the removal of the protecting group to yield the final product.

-

The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC).[3] Upon completion, the product would be isolated and purified, likely through recrystallization or column chromatography. Characterization of the final compound would be performed using spectroscopic methods like NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[3]

Below is a conceptual workflow for a possible synthetic route.

Caption: A conceptual workflow for the synthesis of this compound.

Biological and Pharmacological Context

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[4] Imidazole and its derivatives, particularly the related benzimidazole structures, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]

For instance, benzimidazole derivatives have shown significant activity against various viruses like HIV and herpes (HSV-1).[5] They are also foundational for developing molecules with antibacterial and antifungal properties.[3][7] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors.

While specific signaling pathways and biological activities for this compound are not detailed in the reviewed literature, its structural components suggest potential areas of investigation. The combination of the imidazole core and the benzyl group could lead to interactions with various biological systems. The diagram below illustrates the logical relationship between the core imidazole structure and its diverse, established biological activities.

Caption: Relationship between the imidazole core structure and its potential bioactivities.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1][2] While detailed experimental protocols and specific biological data are sparse in the public domain, its structure is emblematic of a class of compounds with proven and diverse pharmacological relevance. Future research efforts could focus on the efficient synthesis of this and related compounds, followed by systematic screening for various biological activities. Such studies would help to elucidate the specific therapeutic potential of this compound and further expand the utility of imidazole derivatives in drug discovery and development.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. longdom.org [longdom.org]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture of (1-Benzyl-1H-imidazol-2-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of (1-Benzyl-1H-imidazol-2-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed examination of the spectroscopic data and synthetic methodologies required for its unambiguous identification.

Introduction

This compound, a derivative of the versatile imidazole scaffold, has garnered interest due to its structural motifs that are prevalent in numerous biologically active molecules. The precise determination of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, potential biological targets, and for the rational design of novel derivatives. This guide outlines the standard analytical techniques employed in the structural confirmation of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, purification, and characterization.

| Property | Value |

| CAS Number | 5376-10-3[1] |

| Molecular Formula | C₁₁H₁₂N₂O[1] |

| Molecular Weight | 188.23 g/mol [1] |

| Appearance | Solid |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzyl group, the imidazole ring protons, the benzylic methylene protons, and the hydroxymethyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl-CH₂ | 5.1 - 5.3 | Singlet | 2H |

| CH₂OH | 4.6 - 4.8 | Singlet | 2H |

| Imidazole H-4, H-5 | 6.9 - 7.2 | Multiplet | 2H |

| Benzyl-Ar-H (ortho, meta, para) | 7.2 - 7.4 | Multiplet | 5H |

| OH | Broad Singlet | 1H |

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzyl-CH₂ | 48 - 52 |

| CH₂OH | 55 - 60 |

| Imidazole C-4, C-5 | 120 - 130 |

| Benzyl-Ar-C | 127 - 138 |

| Imidazole C-2 | 145 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Imidazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 188.10 |

| [M-OH]⁺ | 171.10 |

| [M-CH₂OH]⁺ | 157.08 |

| [C₇H₇]⁺ (Benzyl Cation) | 91.05 |

Experimental Protocols

A standardized experimental protocol for the synthesis of this compound is not widely documented. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of N-substituted imidazoles.

Synthesis of this compound

A potential synthetic pathway involves the N-benzylation of a suitable imidazole precursor followed by functional group manipulation at the C2 position. A common strategy for the introduction of a hydroxymethyl group at the C2 position of an N-substituted imidazole involves the reaction of the corresponding 2-lithioimidazole with formaldehyde.

Materials:

-

1-Benzyl-1H-imidazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-benzyl-1H-imidazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-benzyl-1H-imidazole.

-

Add dry paraformaldehyde powder in one portion to the reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, IR, and MS).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical and systematic workflow, as depicted in the diagram below.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a definitive and publicly available experimental dataset for this specific molecule is sparse, this technical guide provides a robust framework based on established chemical principles and data from analogous structures. The outlined synthetic protocol and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole derivatives for various scientific applications.

References

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Researchers

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions allow imidazole-containing compounds to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of imidazole derivatives is frequently evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the IC50 values for representative imidazole derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Imidazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazoloquinoxalines (P2 and P5) | MCF-7 (Breast) | Moderate to good | [9] |

| Imidazoloquinoxalines (P2 and P5) | MDA-MB-231 (Breast) | Moderate to good | [9] |

| Imidazoloquinoxalines (P2 and P5) | A549 (Lung) | Moderate to good | [9] |

| Imidazoloquinoxalines (P2 and P5) | HCT-116 (Colon) | Moderate to good | [9] |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D (Breast), HCT-15, HT29 (Colon), HeLa (Cervical) | 0.08 - 1.0 | [10] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (Colorectal) | 0.027 - 0.033 | [10] |

| Purine derivatives (46 and 48) | MDA-MB-231 (Breast) | 1.22 and 2.29 | [3] |

| 2-Phenyl benzimidazole derivatives (35 and 36) | MCF-7 (Breast) | 3.37 and 6.30 | [3] |

| Imidazopyridine derivative (224) | LN-405 (Glioblastoma) | 10 | [3] |

| Guanylhydrazone and phenylglyoxal derivatives (247 and 248) | MCF-7 (Breast) | 10.22 and 14.80 | [3] |

| Imidazole-based tubulin inhibitors (7 and 11) | Various human cancer cell lines | 1.1 - 1.6 | [11] |

Key Mechanisms of Anticancer Action

Imidazole derivatives exert their anticancer effects through multiple mechanisms, including:

-

Inhibition of Tubulin Polymerization: Several imidazole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11][12][13]

-

Kinase Inhibition: Imidazoles are prominent scaffolds for the design of kinase inhibitors. They can target various kinases involved in cancer cell signaling, such as:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Imidazole derivatives can inhibit EGFR, thereby blocking downstream signaling pathways like PI3K/Akt and Ras/MAPK.[3][14]

-

RAF Kinases: These kinases are key components of the MAPK/ERK pathway, which regulates cell proliferation and survival.[6]

-

p38 MAP Kinase: Inhibition of p38 MAPK can suppress inflammation-associated cancer development.[15]

-

-

Induction of Apoptosis: Many imidazole derivatives trigger programmed cell death (apoptosis) in cancer cells through the activation of caspases, particularly caspase-3 and caspase-9.[16][17][18][19]

-

Modulation of Signaling Pathways: Imidazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][20]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[21][22]

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][21]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[21][22]

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer.

-

Compound Incubation: Incubate the tubulin with the imidazole derivative or control compounds (e.g., colchicine, paclitaxel) at 37°C.[12]

-

Monitoring Polymerization: Monitor the change in light scattering or fluorescence over time. An increase in signal indicates tubulin polymerization.[12]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

This assay quantifies the activity of key executioner caspases, like caspase-3, to confirm the induction of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the imidazole derivative, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a caspase-3 specific substrate conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter.[23]

-

Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.[23]

-

Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule. The signal intensity is proportional to the caspase-3 activity.[23]

Signaling Pathways in Anticancer Activity

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, with a particular prominence in antifungal therapy.[22][24] Their antibacterial and antiviral activities are also significant areas of research.[25][26]

Antifungal Activity

Many commercially available antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are based on the imidazole scaffold.[20] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20]

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some imidazole derivatives against various fungal pathogens.

Table 2: Antifungal Activity of Imidazole Derivatives

| Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Reference |

| Imidazole-2,4-dienone derivatives (31 and 42) | Candida albicans (fluconazole-resistant) | 8 | [27] |

| Imidazole-2,4-dienone derivative (42) | Staphylococcus aureus UA1758 | 4 | [27] |

| Imidazole-2,4-dienone derivatives (31 and 42) | Staphylococcus epidermidis UF843 | 8 | [27] |

| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton spp. | Good activity | [28] |

| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Various fungal strains | 12.5 | [14] |

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[29][30][31][32]

Protocol:

-

Preparation of Antifungal Agent: Prepare serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate.[30]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.[30]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[29]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[31]

Antibacterial Activity

Imidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[7][16] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with other essential cellular processes.[33]

Table 3: Antibacterial Activity of Imidazole Derivatives

| Compound/Derivative Class | Bacterial Species | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Imidazole derivatives (15, 17, 24) | Gram-positive and Gram-negative bacteria | Appreciable activity | [25] |

| Imidazolium salts (1a-1b, 3a-3b) | Bacillus subtilis | MBC < 16 µg/mL | [16] |

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[33][34][35][36]

Protocol:

-

Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.[33]

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[34]

-

Compound Addition: A defined volume of the imidazole derivative solution is added to each well.[34]

-

Incubation: The plates are incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).[33]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.[33]

Antiviral Activity

Several imidazole derivatives have shown promise as antiviral agents, with activity against a variety of viruses, including herpes simplex virus (HSV), influenza virus, and dengue virus.[21][25][26][31]

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.[26][37][38][39]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[34][40] Some derivatives also target signaling pathways like the NF-κB and p38 MAP kinase pathways.[5][15]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

Table 4: Anti-inflammatory Activity of Imidazole Derivatives

| Compound/Derivative Class | Assay | Results | Reference |

| Schiff's base imidazole derivatives (C1IN, C2IN, C4IN, C5IN, C11IN) | Carrageenan-induced paw edema | Significant reduction in paw edema and cytokine levels | [38] |

| Imidazopyridine derivatives (X10, X12, X13, X14, X15) | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 release | [34] |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP kinase inhibition | IC50 = 403.57 nM | [15] |

| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced paw edema | 58.02% inhibition | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[25][27][28][39][40][41][42]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the imidazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.[40]

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[27][40]

-

Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[40]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The imidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and professionals dedicated to harnessing the therapeutic potential of imidazole derivatives in the ongoing quest for novel and more effective treatments for a wide range of diseases. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new imidazole-based drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. jcdr.net [jcdr.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchhub.com [researchhub.com]

- 11. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. atcc.org [atcc.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. nbinno.com [nbinno.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. criver.com [criver.com]

- 29. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. hereditybio.in [hereditybio.in]

- 34. botanyjournals.com [botanyjournals.com]

- 35. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 39. researchgate.net [researchgate.net]

- 40. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 41. inotiv.com [inotiv.com]

- 42. mdpi.com [mdpi.com]

An In-depth Technical Guide on (1-Benzyl-1H-imidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a prominent structural motif in numerous biologically active molecules, including amino acids (histidine), and a wide range of pharmaceuticals. The presence of the benzyl group and a hydroxymethyl substituent on the imidazole core suggests its potential for diverse chemical modifications and as a building block in the synthesis of more complex molecules with potential therapeutic applications. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological significance.

Chemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 5376-10-3 |

| Appearance | Solid |

| SMILES | OCc1nccn1Cc2ccccc2 |

| InChI Key | SGIKRGDBBXWNRI-UHFFFAOYSA-N |

Note: Specific experimental data such as melting point and boiling point are not consistently reported in the literature.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for each step in the proposed synthesis, based on protocols for similar imidazole derivatives.

Step 1: N-Alkylation of Imidazole to form 1-Benzyl-1H-imidazole

This step involves the introduction of the benzyl group onto the imidazole ring.

-

Materials: Imidazole, Benzyl bromide, a base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)), and a suitable solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetonitrile).

-

Procedure (using NaH in THF):

-

To a stirred suspension of Sodium Hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

The mixture is cooled back to 0 °C, and Benzyl bromide (1.05 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-Benzyl-1H-imidazole, can be purified by column chromatography on silica gel.

-

Step 2: C2-Formylation of 1-Benzyl-1H-imidazole

This step introduces a formyl group at the C2 position of the imidazole ring, a crucial step for installing the hydroxymethyl group. This is often achieved via lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).

-

Materials: 1-Benzyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, anhydrous N,N-Dimethylformamide (DMF), and anhydrous THF.

-

Procedure:

-

A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

-

Anhydrous DMF (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the resulting 1-Benzyl-1H-imidazole-2-carbaldehyde is typically performed by column chromatography.

-

Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde

The final step involves the reduction of the aldehyde to the primary alcohol.

-

Materials: 1-Benzyl-1H-imidazole-2-carbaldehyde, a reducing agent (e.g., Sodium borohydride (NaBH₄)), and a protic solvent (e.g., Methanol or Ethanol).

-

Procedure:

-

To a solution of 1-Benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol at 0 °C, Sodium borohydride (1.5 equivalents) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for a designated time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to afford the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Imidazole ring protons: ~6.9-7.1 ppm (singlets or doublets, 2H)- Benzyl methylene protons (-CH₂-Ph): ~5.3 ppm (singlet, 2H)- Hydroxymethyl protons (-CH₂-OH): ~4.6 ppm (singlet, 2H)- Hydroxyl proton (-OH): Variable, broad singlet |

| ¹³C NMR | - Aromatic carbons (benzyl group): ~127-137 ppm- Imidazole C2: ~148 ppm- Imidazole C4/C5: ~121-128 ppm- Benzyl methylene carbon (-CH₂-Ph): ~50 ppm- Hydroxymethyl carbon (-CH₂-OH): ~55 ppm |

| IR (Infrared) | - O-H stretch (alcohol): Broad band around 3200-3400 cm⁻¹- C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹- C=N and C=C stretch (imidazole and benzene rings): ~1450-1600 cm⁻¹- C-O stretch (alcohol): ~1050 cm⁻¹ |

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of imidazole and benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, suggesting potential areas of investigation for this specific compound.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzyl-Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole core, a bicyclic system forged from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold." The introduction of a benzyl group to this core structure gave rise to the benzyl-imidazole class of compounds, a family that has demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive exploration of the discovery, historical development, and foundational science of benzyl-imidazole compounds, offering detailed experimental protocols, quantitative biological data from seminal studies, and visualizations of key signaling pathways.

The Dawn of Benzimidazole Chemistry: From Dyes to Drugs

The story of benzimidazoles begins in 1872, when Hoebrecker first synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1] However, the systematic synthesis of 2-substituted benzimidazoles was pioneered by M. A. Phillips in 1928. His method, known as the Phillips condensation, involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N hydrochloric acid. This straightforward and versatile reaction became the bedrock for the synthesis of a vast number of benzimidazole derivatives.[2]

The biological significance of the benzimidazole scaffold first came to light in the 1940s through the work of D.W. Woolley, who investigated these compounds as potential antimetabolites due to their structural similarity to purines.[3][4] This research opened the door to exploring the therapeutic potential of this chemical class. A pivotal moment in the history of benzimidazole-based drugs was the discovery of the anthelmintic properties of thiabendazole in 1961, which catalyzed extensive research into synthesizing and screening thousands of benzimidazole derivatives for activity against parasitic worms.[5][6]

While a specific date for the first synthesis of a benzyl-substituted imidazole or benzimidazole is not readily apparent in seminal literature, the Phillips method provided the foundational chemistry for its creation by using phenylacetic acid as the carboxylic acid component.

Foundational Synthetic Methodologies

The classical and most historically significant method for the synthesis of 2-benzyl-benzimidazole is the Phillips condensation. Below are the detailed experimental protocols for this and other key early synthetic approaches.

The Phillips Condensation (c. 1928)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid. For the synthesis of 2-benzyl-benzimidazole, phenylacetic acid is used.

Experimental Protocol:

-

Reactants: o-Phenylenediamine (1 mole) and phenylacetic acid (1 mole).

-

Reaction Medium: 4N Hydrochloric Acid.

-

Procedure:

-

A mixture of o-phenylenediamine and phenylacetic acid is refluxed in 4N hydrochloric acid for a period of time.

-

The reaction mixture is then cooled.

-

Neutralization of the excess acid with a base, such as 10% sodium hydroxide solution, causes the precipitation of the crude 2-benzyl-benzimidazole.

-